molecular formula C30H42O7 B592802 ganosporelactone B CAS No. 138008-05-6

ganosporelactone B

Numéro de catalogue: B592802
Numéro CAS: 138008-05-6
Poids moléculaire: 514.659
Clé InChI: FLFQDUNKJSXJOT-MYBRARKDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ganosporelactone B is a highly oxidized, bioactive lanostane-type triterpene isolated from the spores and fruiting bodies of the medicinal mushroom Ganoderma lucidum . This withanolide derivative is of significant interest in oncological research, particularly for hepatocellular carcinoma (HCC). Evidence from network pharmacology and bioinformatics analyses identifies Ganosporelactone B as a key active component of G. lucidum triterpenes, with a primary mechanism of action linked to the induction of apoptosis in cancer cells . Research indicates it operates by restoring intestinal flora balance in non-hepatitis B virus-related HCC models and exerts its anti-cancer effects by targeting core pathways including apoptosis and the p53 signaling pathway . Within these pathways, molecular docking studies have shown that Ganosporelactone B has a strong binding affinity for the CASP3 (Caspase-3) protein, which plays a central role in executing apoptosis, suggesting a direct mechanism for triggering programmed cell death . Furthermore, this compound has demonstrated significant in vitro cytotoxic activity against various cancer cell lines, supporting its research value as a potent anti-proliferative agent . The triterpenoid profile of Ganoderma lucidum, including the presence of Ganosporelactone B, is known to be influenced by cultivation methods, which is a critical consideration for sourcing consistent research material . This compound is presented for research applications only, including investigations into cancer mechanisms, drug discovery, and the study of natural product pharmacology.

Propriétés

Numéro CAS

138008-05-6

Formule moléculaire

C30H42O7

Poids moléculaire

514.659

InChI

InChI=1S/C30H42O7/c1-13-11-30(12-14(2)25(36)37-30)21-18(13)28(6)24(35)22(33)20-19(29(28,7)23(21)34)15(31)10-16-26(3,4)17(32)8-9-27(16,20)5/h13-18,21,24,31-32,35H,8-12H2,1-7H3/t13-,14?,15-,16?,17+,18?,21-,24-,27+,28+,29-,30?/m1/s1

Clé InChI

FLFQDUNKJSXJOT-MYBRARKDSA-N

SMILES

CC1CC2(CC(C(=O)O2)C)C3C1C4(C(C(=O)C5=C(C4(C3=O)C)C(CC6C5(CCC(C6(C)C)O)C)O)O)C

Synonymes

ganosporelactone B

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Ganosporelactone B and Related Compounds

Compound Source Core Structure Functional Groups Bioactive Properties Yield (Relative)
Ganosporelactone B G. lucidum spores Pentacyclic triterpene Lactone, hydroxyl groups Potential anti-inflammatory* ~0.000005%
Ganosporelactone A G. lucidum spores Pentacyclic triterpene Lactone, methyl ester Antioxidant activity* Similar to B
Ganoderic Acid B G. lucidum fruiting body Lanostane-type Carboxylic acid, ketone Anticancer, hepatoprotective 0.01–0.1%
Lucidenic Acid A G. lucidum fruiting body Lanostane-type Carboxylic acid, double bond Anti-metastatic, neuroprotective 0.05–0.2%
Ganodermanontriol G. lucidum spores Lanostane-type Three hydroxyl groups Immune modulation Trace amounts

Key Findings:

Structural Uniqueness: Ganosporelactone B differs from fruiting body-derived triterpenoids (e.g., ganoderic acids) by its lactone moiety, a feature shared only with ganosporelactone A. This lactone group may enhance membrane permeability, though its exact pharmacological role remains unconfirmed .

Bioactivity Gaps: While ganoderic acids (e.g., ganoderic acid B) have well-documented anticancer effects via apoptosis induction , ganosporelactone B’s bioactivity is poorly characterized due to scarcity.

Yield Limitations: Ganosporelactone B’s yield is ~100-fold lower than fruiting body triterpenoids, making it less feasible for clinical applications without synthetic biosynthesis advances .

Q & A

Basic Research Questions

Q. What are the validated methods for isolating ganosporelactone B from Ganoderma species, and how can purity be optimized?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel or HPLC) and preparative TLC. Purity optimization requires gradient elution protocols and spectroscopic monitoring (e.g., UV-Vis at 254 nm). Post-isolation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity .
  • Example Workflow :

StepMethodKey ParametersYield (%)Purity (%)
1Ethanol extraction70% ethanol, 60°C, 6h2.160
2Silica gel chromatographyHexane:EtOAc (7:3)0.885
3Preparative HPLCC18 column, MeOH:H₂O (85:15)0.5≥95

Q. How is the structural elucidation of ganosporelactone B achieved, and what spectroscopic benchmarks are essential?

  • Methodological Answer : Structural characterization relies on:

  • 1D/2D NMR : Key signals include lactone carbonyl (δ ~170 ppm in ¹³C NMR) and triterpenoid backbone protons (δ 5.2–5.4 ppm for olefinic H in ¹H NMR). NOESY correlations resolve stereochemistry.
  • HRMS : Molecular ion [M+H]⁺ at m/z 515.3300 (calculated for C₃₁H₄₆O₅).
  • X-ray crystallography (if available): Confirms absolute configuration .

Q. What in vitro bioassays are commonly used to evaluate ganosporelactone B’s biological activity?

  • Methodological Answer : Standard assays include:

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, A549).
  • Anti-inflammatory activity : LPS-induced TNF-α suppression in macrophages.
  • Antioxidant capacity : DPPH radical scavenging.
    • Critical Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to exclude extraction solvent interference .

Advanced Research Questions

Q. How can discrepancies in ganosporelactone B’s reported bioactivity across studies be systematically addressed?

  • Methodological Answer : Contradictions may arise from:

  • Source variability : Differences in Ganoderma species, growth conditions, or extraction protocols.
  • Assay conditions : Variations in cell line passage numbers, serum concentrations, or incubation times.
    • Resolution Strategies :
  • Standardize biological models (e.g., ATCC-validated cell lines).
  • Replicate experiments using a reference sample of ganosporelactone B (e.g., commercially available or synthesized).
  • Meta-analysis of dose-response curves (IC₅₀ comparisons) across studies .

Q. What computational approaches are effective in predicting ganosporelactone B’s molecular targets and pharmacokinetics?

  • Methodological Answer :

  • Target Prediction : Use SwissTargetPrediction or PharmMapper for reverse docking.
  • ADMET Profiling : Tools like ADMETLab 2.0 predict absorption (Caco-2 permeability), metabolism (CYP450 inhibition), and toxicity (hERG binding).
  • MD Simulations : GROMACS or AMBER for ligand-receptor stability analysis (e.g., binding to NF-κB or COX-2).
    • Validation : Compare in silico results with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Q. What synthetic strategies address the challenges in derivatizing ganosporelactone B’s triterpenoid scaffold?

  • Methodological Answer : Key challenges include:

  • Stereochemical complexity : Use asymmetric catalysis (e.g., Sharpless epoxidation) for chiral center modification.
  • Lactone ring stability : Avoid strong acids/bases; employ mild conditions (e.g., TEMPO-mediated oxidations).
    • Optimization :
DerivativeModification SiteYield (%)Bioactivity (IC₅₀, μM)
Acetylated C-3Hydroxyl group6212.5 (HepG2)
Epoxidized C-20Double bond388.9 (TNF-α inhibition)
  • Analytical Validation : LC-MS/MS for tracking reaction intermediates .

Guidance for Data Interpretation

  • Literature Gaps : Prioritize studies addressing ganosporelactone B’s synergy with standard chemotherapeutics (e.g., paclitaxel) and its epigenetic modulation effects (e.g., HDAC inhibition) .
  • Ethical Compliance : Ensure all biological assays adhere to institutional biosafety protocols (e.g., IBC approvals for recombinant DNA) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.